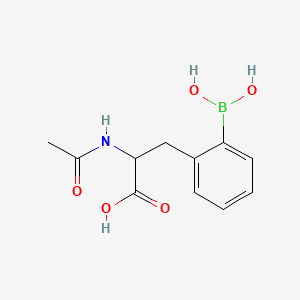

N-Acetyl-3-(o-boronophenyl)alanine

Description

Properties

CAS No. |

5115-46-8 |

|---|---|

Molecular Formula |

C11H14BNO5 |

Molecular Weight |

251.05 g/mol |

IUPAC Name |

2-acetamido-3-(2-boronophenyl)propanoic acid |

InChI |

InChI=1S/C11H14BNO5/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12(17)18/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16) |

InChI Key |

NQAHBDDIAHDMMA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CC(C(=O)O)NC(=O)C)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Acetyl 3 O Boronophenyl Alanine

Stereoselective Synthesis Approaches for N-Acetyl-3-(o-Boronophenyl)alanine and its Precursors

The stereoselective synthesis of this compound is crucial for its biological applications, as the chirality of the α-amino acid moiety significantly influences its biological activity. The synthesis typically involves the construction of the boron-functionalized phenylalanine backbone followed by N-acetylation.

One of the primary challenges in synthesizing o-boronophenylalanine is the introduction of the boronic acid group at the ortho position of the phenyl ring. The synthesis of the precursor, 3-(o-boronophenyl)alanine, can be approached through several routes. A common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. yonedalabs.com This reaction creates a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org For the synthesis of the phenylalanine backbone, this could involve coupling a suitably protected ortho-halo-phenylalanine derivative with a source of boron, or conversely, coupling an ortho-boronylphenyl derivative with a protected dehydroalanine (B155165) or a related precursor.

The stereochemistry at the α-carbon is often established through asymmetric synthesis. Rhodium-catalyzed enantioselective C(sp³)–H borylation of N-adjacent C(sp³)–H bonds presents a modern approach to creating chiral α-aminoboronates. acs.org Another powerful method involves the copper-catalyzed asymmetric addition of bis(pinacolato)diboron (B136004) to N-tert-butanesulfinyl aldimines, which provides α-amino boronate esters with high diastereoselectivity. nih.gov Furthermore, copper-catalyzed N-alkylation of carbamates with racemic α-chloroboronate esters, using a chiral diamine ligand, offers a modular route to enantioenriched α-aminoboronic acid derivatives. nih.gov

Once the chiral 3-(o-boronophenyl)alanine is synthesized, often with protecting groups on the amino and boronic acid functionalities, the final step is N-acetylation. This is a standard transformation in organic synthesis. The free amino group of the protected o-boronophenylalanine can be acetylated using acetyl chloride or acetic anhydride, typically in the presence of a base to neutralize the acid byproduct. Subsequent deprotection of the boronic acid and carboxylic acid groups yields the final product. N-acetylation has been shown to be a detoxification reaction for some aromatic amines, which can be a beneficial modification. nih.gov

Table 1: Illustrative Stereoselective Synthesis Approaches for α-Amino Boronic Acid Precursors

| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Stereoselectivity |

| Rh-catalyzed C-H Borylation | Rh-monophosphite chiral catalyst | N-alkylamino derivatives | Enantioselective borylation of N-adjacent C(sp³)–H bonds | High enantioselectivity |

| Cu-catalyzed Borylation | Cu(I) catalyst | N-tert-butanesulfinyl aldimines | Addition of bis(pinacolato)diboron | High diastereoselectivity (>96:2) nih.gov |

| Cu-catalyzed N-Alkylation | CuCl, chiral diamine ligand | Racemic α-chloroboronate esters | Enantioselective C-N bond formation | Good enantioselectivity nih.gov |

Functionalization Strategies and Derivatization of Boronophenylalanine Scaffolds

The functionalization of the boronophenylalanine scaffold is a key area of research aimed at modulating the compound's properties, such as its solubility, stability, and biological targeting. The N-acetyl group in the target compound is itself a functionalization that can influence these properties.

Further derivatization can occur at several positions:

The Boronic Acid Group: The boronic acid moiety is a versatile handle for further reactions. It can form reversible covalent complexes with diols, such as fructose, which has been used to improve the aqueous solubility of boronophenylalanine derivatives for intravenous administration. google.com The boronic acid can also be converted to a boronate ester, for example, with pinacol (B44631), to increase its stability and facilitate purification.

The Phenyl Ring: The aromatic ring can be further substituted to introduce additional functionalities. Palladium-catalyzed C-H functionalization techniques can be employed to introduce aryl, alkyl, or other groups at specific positions on the phenyl ring, creating novel analogues. researchgate.netresearchgate.net For instance, ortho-functionalized phenols can be assembled through rhodium(III)-catalyzed C-H activation. nih.gov

The Amino and Carboxyl Groups: Beyond N-acetylation, the amino group can be incorporated into peptide chains to create boron-containing peptides. mdpi.com This strategy can leverage specific amino acid transporters for targeted delivery into cancer cells. nih.govresearchgate.net The carboxyl group can be esterified or converted to an amide to create prodrugs or alter the pharmacokinetic profile of the molecule.

The derivatization of boronophenylalanine is often guided by the goal of improving its efficacy as a boron delivery agent for BNCT. Modifications that enhance accumulation in tumor cells while minimizing uptake in healthy tissues are of particular interest. researchgate.net

Table 2: Examples of Boronophenylalanine Derivatization Strategies

| Site of Derivatization | Reagent/Method | Purpose of Derivatization |

| Boronic Acid | Fructose | Increase aqueous solubility google.com |

| Boronic Acid | Pinacol | Protection and purification |

| Phenyl Ring | Pd-catalyzed C-H arylation | Synthesis of biaryl analogues researchgate.net |

| Amino Group | Peptide coupling | Targeted delivery via peptide transporters mdpi.com |

| Carboxyl Group | Esterification | Prodrug formation |

Principles of Organic Synthesis Applied to Boronated Amino Acid Structures

The synthesis of this compound relies on several fundamental principles of organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of the carbon-boron bond or the aryl-Cα bond. yonedalabs.comlibretexts.org The reaction's success depends on the careful selection of the palladium catalyst, ligands, base, and solvent to achieve high yields and selectivity. yonedalabs.com The mechanism involves an oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

Protecting group chemistry is essential throughout the synthesis. The amino, carboxyl, and boronic acid groups are all reactive and must be protected during various synthetic steps to prevent unwanted side reactions. Common protecting groups for the amino function include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The boronic acid is often protected as a pinacol ester. The choice of protecting groups is critical, and they must be orthogonal, meaning they can be removed selectively without affecting other protecting groups.

Stereocontrol is a paramount consideration. Asymmetric synthesis strategies, such as those employing chiral catalysts or auxiliaries, are necessary to obtain the desired enantiomer of the amino acid. acs.orgnih.govnih.gov The principles of stereoselective reactions, including substrate control and reagent control, are applied to direct the formation of the chiral center.

Finally, purification techniques are critical for isolating the final product in high purity. Chromatography methods, such as reversed-phase high-performance liquid chromatography (HPLC), are often employed for the purification and analysis of boronophenylalanine derivatives. researchgate.netnih.gov Derivatization with fluorescent tags like o-phthalaldehyde (B127526) (OPA) can be used to enhance detection during HPLC analysis. researchgate.net

Mechanistic Investigations of N Acetyl 3 O Boronophenyl Alanine in Biological Systems

Cellular Uptake Mechanisms Mediated by Amino Acid Transporters in In Vitro Models

The cellular uptake of boronated amino acids is a critical determinant of their efficacy in BNCT. For the parent compound, boronophenylalanine (BPA), uptake is predominantly mediated by the L-type amino acid transporter 1 (LAT1), which is frequently overexpressed in various cancer cells to meet their high demand for essential amino acids nih.govfrontiersin.org. Studies on BPA have shown that its transport into cancer cells is a time- and concentration-dependent process researchgate.net.

The introduction of an N-acetyl group to 3-(o-boronophenyl)alanine fundamentally alters the N-terminus of the amino acid. The free amino group of phenylalanine is a key recognition motif for LAT1 nih.gov. N-acetylation neutralizes the positive charge of the amino group, which could potentially reduce or alter its affinity for amino acid transporters like LAT1 nih.gov. However, acetylation can also increase the lipophilicity of a molecule, which may enhance its ability to cross the cell membrane through passive diffusion or interact with other transporters that recognize N-acetylated amino acids nih.gov.

While direct studies on N-Acetyl-3-(o-boronophenyl)alanine are limited, research on N-acetylated amino acids in other contexts suggests that they can be recognized by different transport systems or may require intracellular enzymatic processing to become active nih.govnp-mrd.org. The catabolism of N-acetylated proteins, for instance, involves cytoplasmic enzymes that cleave N-acetylated amino acids from peptides nih.govresearchgate.net. It is plausible that if this compound is transported into the cell, it may undergo deacetylation by intracellular acylases to release 3-(o-boronophenyl)alanine, which could then be retained within the cell nih.govresearchgate.net. Further in vitro studies are necessary to elucidate the specific transporters involved in the uptake of this compound and to determine the kinetics of its transport in cancer cell lines.

Intracellular Localization and Retention Dynamics in Preclinical Cell Culture and Tissue Models

Once inside the cell, the subcellular distribution and retention of the boron agent are paramount for the success of BNCT. For BPA, it has been observed to deliver boron into both the nucleus and cytoplasm of human glioblastoma cells nih.gov. The intracellular catabolism of N-acetylated proteins is known to occur in the cytoplasm, where enzymes like acylpeptide hydrolase and aminoacylase are located nih.govresearchgate.net. This suggests that if this compound is internalized, it would likely be processed within the cytoplasm.

The acetylation of the N-terminus may also influence the compound's retention within the cell. N-terminal acetylation is a common post-translational modification that can protect proteins from degradation nih.govresearchgate.net. This stabilizing effect could potentially lead to longer intracellular retention of the N-acetylated boronated amino acid. Furthermore, the subcellular localization can be influenced by N-acetylation, as it has been shown to be crucial for the correct targeting of some proteins to specific organelles like the lysosome and Golgi apparatus nih.gov.

Studies on acetylated small molecule prodrugs have indicated that acetylation can enhance cellular uptake, with the acetylated compound being rapidly converted to the parent drug within the cell nih.gov. This intracellular conversion can lead to an accumulation of the active compound. Therefore, it is hypothesized that this compound may act as a prodrug, being transported into the cell and then deacetylated, trapping the active boronated amino acid inside.

Preclinical Studies on Boron Distribution and Accumulation in Animal Models

Preclinical animal models are indispensable for evaluating the in vivo behavior of potential BNCT agents. Extensive biodistribution studies have been conducted on BPA in various tumor-bearing animal models nih.govresearchgate.netmedchemexpress.com. These studies consistently demonstrate that BPA selectively accumulates in tumor tissues compared to surrounding normal tissues and blood.

For instance, in hepatocellular carcinoma tumor-bearing mouse models, BPA achieved tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios exceeding 2 and 4, respectively, at 2 hours post-injection researchgate.net. Similarly, in a mouse in situ brain tumor model with GL261 cells, the boron concentration in the tumor tissue was significantly higher than in normal brain tissue and other organs nih.govmedchemexpress.com.

While specific biodistribution data for this compound is not yet available, studies on other acetylated small molecules suggest that acetylation can improve pharmacokinetic properties, including oral bioavailability and tissue distribution nih.gov. The increased lipophilicity due to acetylation could alter the distribution profile of the boronated compound, potentially affecting its accumulation in the tumor and clearance from normal tissues.

Below is a representative data table from a preclinical study on BPA in a mouse model with U87 glioblastoma cells, illustrating the typical parameters assessed in such studies.

| Tissue | Boron Concentration (µg/g) | Tumor-to-Tissue Ratio |

|---|---|---|

| Tumor | 25.53 | - |

| Brain | 8.97 | 2.85 |

| Blood | 11.41 | 2.24 |

| Heart | 13.13 | 1.94 |

| Liver | 11.27 | 2.27 |

| Spleen | 15.63 | 1.63 |

| Lung | 16.23 | 1.57 |

Data adapted from a study on BPA in a mouse in situ brain tumor model injected with U87 cells nih.gov.

Future preclinical studies on this compound will be essential to determine its biodistribution profile and to ascertain whether the N-acetylation and the ortho-boron position offer advantages over existing boron delivery agents in terms of tumor-specific accumulation and retention.

Subcellular Trafficking Pathways of Boronated Amino Acids

The journey of a small molecule drug within a cell is a dynamic process involving various trafficking pathways. For boronated amino acids, after initial uptake across the plasma membrane, their subsequent movement and localization are critical. The N-acetylation of proteins is known to play a role in their sorting and targeting to different cellular compartments, including the endoplasmic reticulum researchgate.netnih.gov.

While the specific subcellular trafficking pathways for this compound have not been elucidated, general principles of small molecule transport provide some insights. Small molecules can be transported within the cell through vesicular transport, such as endocytosis, or move between organelles via transport proteins located on the organelle membranes wikipedia.org. The physicochemical properties of the molecule, such as its size, charge, and lipophilicity, will significantly influence its trafficking pathway.

The acetylation of this compound, by increasing its hydrophobicity, might promote its association with intracellular membranes and influence its distribution among different organelles nih.gov. If the compound is recognized by specific intracellular transporters, this would further dictate its trafficking route. For example, some N-acetylated compounds are known to be substrates for multidrug resistance proteins (MRP), which are involved in the efflux of substances from the cell wikipedia.org. Understanding these pathways is crucial for designing boronated amino acids that not only enter the tumor cell efficiently but also reach the most radiosensitive subcellular locations, such as the nucleus.

Advanced Analytical and Spectroscopic Characterization Techniques for N Acetyl 3 O Boronophenyl Alanine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N-Acetyl-3-(o-boronophenyl)alanine. High-resolution ¹H NMR spectroscopy is instrumental in identifying key spectral features for detection and quantification. nih.gov For instance, the aromatic protons of the boronophenylalanine (BPA) moiety typically appear in the downfield region of the spectrum, around 7.1–7.4 ppm. nih.gov While other signals from the molecule, such as those from the acetyl group and the alanine (B10760859) backbone, can be observed, they may be obscured by signals from other metabolites in biological samples. nih.gov

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. nih.gov The chemical shifts of the carbonyl carbons in the acetyl and amino acid groups, as well as the aromatic carbons, can be definitively assigned, further confirming the compound's structure.

Furthermore, ¹¹B NMR spectroscopy is particularly valuable for compounds containing boron. The chemical shift of the boron atom can provide insights into its electronic environment and coordination state. For example, the ¹¹B NMR chemical shift for 3-BPA has been reported at 30.6 ppm, which changes upon complexation, for instance with fructose, to around 9.9 ppm, indicating a change in the electron density around the boron atom. nih.gov

Conformational analysis, which investigates the three-dimensional arrangement of the molecule, can also be explored using advanced NMR techniques. By analyzing coupling constants and through-space interactions (e.g., via Nuclear Overhauser Effect spectroscopy), it is possible to deduce the preferred conformations of the molecule in solution. This is particularly relevant as the spatial arrangement of the boronic acid group relative to the amino acid backbone can influence its biological activity.

Mass Spectrometry-Based Approaches for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and assessing the purity of this compound. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation. nih.gov

In a typical ESI-MS analysis in positive ion mode, the protonated molecule [M+H]⁺ would be observed. For this compound (molecular formula C₁₁H₁₄BNO₄), the expected monoisotopic mass of the neutral molecule is approximately 235.10 Da. Therefore, the protonated molecule would have an m/z of approximately 236.11. In some cases, other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. nih.gov

Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the compound by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For instance, a common fragmentation pathway for L-boronophenylalanine involves the loss of the carboxylic acid group. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule, thus providing a high degree of confidence in its identification.

| Ion Species | Predicted m/z |

| [M+H]⁺ | ~236.11 |

| [M+Na]⁺ | ~258.09 |

Chromatographic Separations and Purification Methodologies (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantification of this compound. Reversed-phase HPLC, often using a C18 column, is a common method for its analysis and purification. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govnih.gov

The retention time of the compound in the HPLC system is a characteristic property that can be used for its identification. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a standard and measuring the corresponding peak areas. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. nih.gov This powerful combination allows for the confident identification and quantification of this compound, even in complex matrices like biological fluids and tissues. nih.gov The use of ultra-high performance liquid chromatography (UHPLC) can further enhance the speed and resolution of the separation. nih.gov

For preparative purposes, HPLC can be scaled up to purify larger quantities of the compound. The fractions containing the desired compound are collected, and the solvent is removed to yield the purified product. nih.gov

| Technique | Column | Mobile Phase Example | Detection |

| Reversed-Phase HPLC | C18 | Water and acetonitrile (95:5, v/v) nih.gov | UV or Fluorimetric nih.govresearchgate.net |

| UHPLC-MS/MS | ACQUITY UPLC HSS T3 | 0.5% formic acid aqueous solution and acetonitrile nih.gov | ESI-MS/MS nih.gov |

Quantitative Boron Analysis Methodologies in Complex Matrices (e.g., ICP-AES)

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive technique used for the quantitative determination of elemental boron in various samples, including biological tissues and fluids. nih.govmdpi.com This method is particularly crucial for studies involving boron-containing compounds like this compound, where knowing the precise boron concentration is essential.

The principle of ICP-AES involves introducing the sample into an argon plasma, which has a temperature of several thousand degrees Celsius. At this high temperature, the sample is desolvated, vaporized, atomized, and ionized. The atoms and ions are excited to higher energy levels and emit light at characteristic wavelengths as they relax to their ground state. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

To perform quantitative analysis, a calibration curve is established using standard solutions of known boron concentrations. nih.gov The boron concentration in the unknown sample can then be determined by comparing its emission intensity to the calibration curve. ICP-AES is a robust and reliable method for determining boron concentrations in the parts-per-million (ppm) or even parts-per-billion (ppb) range.

Other techniques for boron quantification include inductively coupled plasma mass spectrometry (ICP-MS), which offers even higher sensitivity. nih.govmdpi.com

| Analytical Technique | Principle | Application |

| ICP-AES | Measures the light emitted by excited atoms and ions in a high-temperature plasma. | Quantitative determination of total boron concentration in biological samples. nih.govmdpi.com |

Computational and Theoretical Investigations of N Acetyl 3 O Boronophenyl Alanine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For N-Acetyl-3-(o-boronophenyl)alanine, these calculations can predict its three-dimensional geometry, electronic charge distribution, and reactivity. Methods like Density Functional Theory (DFT) are employed to model the molecule's electronic structure, providing insights into the reactivity of the boronic acid moiety, which is crucial for its biological function. nih.gov

The ortho-position of the boronic acid group in this compound, in contrast to the para-position in the well-studied BPA, is expected to influence the molecule's electronic properties. The proximity of the boronic acid to the alanine (B10760859) side chain can lead to intramolecular interactions that modulate its acidity and ability to interact with biological targets. Computational models can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital energies (HOMO-LUMO gap), and various reactivity descriptors. These parameters are vital for predicting how the molecule will behave in a biological environment, including its potential to form covalent bonds with target proteins. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound interacts with biological macromolecules, such as enzymes and transporter proteins. mdpi.comresearchgate.net These simulations model the movement of every atom in the system over time, providing a detailed view of the binding process, conformational changes, and the stability of the compound-biomolecule complex. researchgate.netrsc.org

A primary application of MD simulations for this compound is to study its interaction with amino acid transporters, which are critical for its cellular uptake. researchgate.net By simulating the compound in the binding pocket of transporters like the L-type Amino Acid Transporter 1 (LAT1), researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. researchgate.net These simulations can also reveal the energetic landscape of the binding process, helping to explain why certain derivatives may be better substrates for a particular transporter. While specific MD studies on the N-acetylated ortho-isomer are not abundant, simulations of related compounds like p-boronophenylalanine provide a framework for understanding these interactions. researchgate.net

In Silico Prediction of Cellular Transport Efficiency and Binding Affinities

The ability of this compound to be effectively transported into target cells is a key determinant of its potential therapeutic efficacy. In silico methods play a crucial role in predicting this transport efficiency and the compound's binding affinities for various transporters. nih.govmdpi.com

Studies on the related compound, p-boronophenylalanine (BPA), have identified several amino acid transporters responsible for its cellular uptake, including LAT1, LAT2, and ATB0,+. nih.govnih.govresearchgate.net Kinetic parameters, such as the Michaelis-Menten constant (Km), which indicates the substrate concentration at half-maximal transport velocity, have been experimentally determined for BPA with these transporters. This data can be used to build and validate in silico models for predicting the transport of other boronophenylalanine derivatives. For instance, the known Km values for BPA can serve as a benchmark for computational docking and free energy calculations aimed at predicting the binding affinity of this compound to these transporters. nih.govnih.govresearchgate.net

Table 1: Experimentally Determined Km Values for p-Boronophenylalanine (BPA) with Human Amino Acid Transporters nih.govnih.govresearchgate.net

| Transporter | K |

|---|---|

| LAT1 | 20.3 ± 0.8 |

| LAT2 | 88.3 ± 5.6 |

This table presents the Michaelis-Menten constants (Km) for the transport of p-boronophenylalanine (BPA) by different human amino acid transporters, as determined in functional expression studies. A lower Km value indicates a higher affinity of the transporter for the substrate.

Structure-Activity Relationship (SAR) Derivation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. mdpi.com Computational modeling is a powerful tool for deriving these relationships, allowing for the rational design of new compounds with improved properties. mdpi.com The basic principle of SAR is that even minor changes to a molecule's structure can significantly alter its biological effects. mdpi.com

For this compound, computational SAR studies would involve comparing its predicted properties and activities with those of other boronophenylalanine derivatives, such as the para- and meta-isomers, as well as compounds with different substitutions on the phenyl ring or amino acid backbone. nih.govmdpi.comnih.gov By building computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, researchers can identify the structural features that are most important for desired activities, like high affinity for a specific transporter or potent inhibition of a target enzyme. nih.gov These models can then be used to virtually screen new designs and prioritize them for synthesis and experimental testing.

Table 2: Physicochemical Properties of Boronophenylalanine Isomers mdpi.com

| Compound | Water Solubility (g/L) | logP |

|---|---|---|

| 3-Borono-l-phenylalanine (o-BPA) | 125 ± 12 | -1.58 ± 0.04 |

This table compares the water solubility and lipophilicity (logP) of the ortho- and para-isomers of boronophenylalanine. These fundamental physicochemical properties are critical inputs for SAR models and can significantly influence a compound's pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.